

An In-depth Technical Guide to Perfluoropentyl Iodide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Perfluoropentyl iodide*

Cat. No.: *B042553*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of perfluoropentyl iodide (PFPI), a critical building block in modern synthetic chemistry. With its unique combination of a perfluoroalkyl chain and a reactive iodine atom, PFPI serves as a versatile reagent for the introduction of the undecafluoropentyl group into a wide range of organic molecules. This guide will delve into its fundamental properties, synthesis and purification methodologies, key applications in organic synthesis and pharmaceutical research, and essential safety and handling protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective and safe utilization of this important fluorinated compound.

Introduction

Perfluoropentyl iodide, also known as 1-iodoundecafluoropentane, is a perfluoroalkyl iodide (PFAI) that has garnered significant interest in the scientific community. The presence of a highly fluorinated carbon chain imparts unique properties such as high density, thermal stability, and both hydrophobic and oleophobic characteristics. The terminal carbon-iodine bond

provides a reactive site for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex fluorinated materials, surfactants, and pharmaceutically active compounds.[1][2] This guide aims to be a definitive resource on the physical properties and practical applications of perfluoropentyl iodide.

Physicochemical Properties

A thorough understanding of the physical properties of perfluoropentyl iodide is paramount for its successful application in research and development. These properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	638-79-9	[3]
Molecular Formula	C5F11I	[4]
Molecular Weight	395.94 g/mol	[3]
Appearance	Colorless to almost colorless clear liquid	[5]
Density	2.06 g/cm ³	[3]
Melting Point	-50 °C	[3]
Boiling Point	94.4 °C	[3]
Refractive Index	1.3270 to 1.3310	[5]

Synthesis and Purification

The primary industrial synthesis of perfluoropentyl iodide, along with other perfluoroalkyl iodides, is achieved through the telomerization of tetrafluoroethylene (TFE).[6] This process involves the reaction of a "telogen," such as pentafluoroethyl iodide, with multiple units of the "taxogen," TFE, to build the perfluoroalkyl chain.[6]

A general representation of this process is the reaction of an initiator with a perfluoroalkyl iodide and tetrafluoroethylene. The reaction proceeds via a free radical mechanism.

Experimental Protocol: Telomerization Synthesis of Perfluoroalkyl Iodides (General Procedure)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Materials:

- Tetrafluoroethylene (TFE)
- Pentafluoroethyl iodide (as telogen)
- Radical initiator (e.g., a peroxide)
- High-pressure reactor

Procedure:

- Charge the high-pressure reactor with the telogen (pentafluoroethyl iodide) and the radical initiator.
- Pressurize the reactor with tetrafluoroethylene to the desired pressure.
- Heat the reactor to the reaction temperature to initiate the telomerization process.
- Maintain the reaction conditions for the specified duration, monitoring pressure and temperature.
- After the reaction is complete, cool the reactor and vent any unreacted TFE.
- The resulting mixture of perfluoroalkyl iodides is then subjected to fractional distillation to isolate the desired perfluoropentyl iodide fraction.^[6]

Purification:

The primary method for purifying perfluoropentyl iodide from the reaction mixture is fractional distillation. This technique separates compounds based on their different boiling points. Due to the presence of other perfluoroalkyl iodides with varying chain lengths in the crude product,

careful control of the distillation parameters is crucial to obtain high-purity perfluoropentyl iodide.

Chemical Reactivity and Applications

The reactivity of perfluoropentyl iodide is dominated by the nature of the carbon-iodine (C-I) bond. This bond is relatively weak and susceptible to homolytic cleavage, leading to the formation of the perfluoropentyl radical. This radical is a key intermediate in many of the applications of PFPI.

Radical Reactions

Perfluoropentyl iodide is an excellent source of the perfluoropentyl radical, which can participate in a variety of addition reactions to unsaturated systems. These reactions are typically initiated by heat, light, or a radical initiator.

Diagram: General Scheme of Perfluoropentyl Radical Formation and Reaction

[Click to download full resolution via product page](#)

Caption: Formation of the perfluoropentyl radical and its subsequent addition to an alkene.

Introduction of Perfluoropentyl Groups

A primary application of perfluoropentyl iodide is as a reagent to introduce the perfluoropentyl moiety into organic molecules. This can impart desirable properties such as increased thermal and chemical stability, lipophobicity, and altered biological activity.[2]

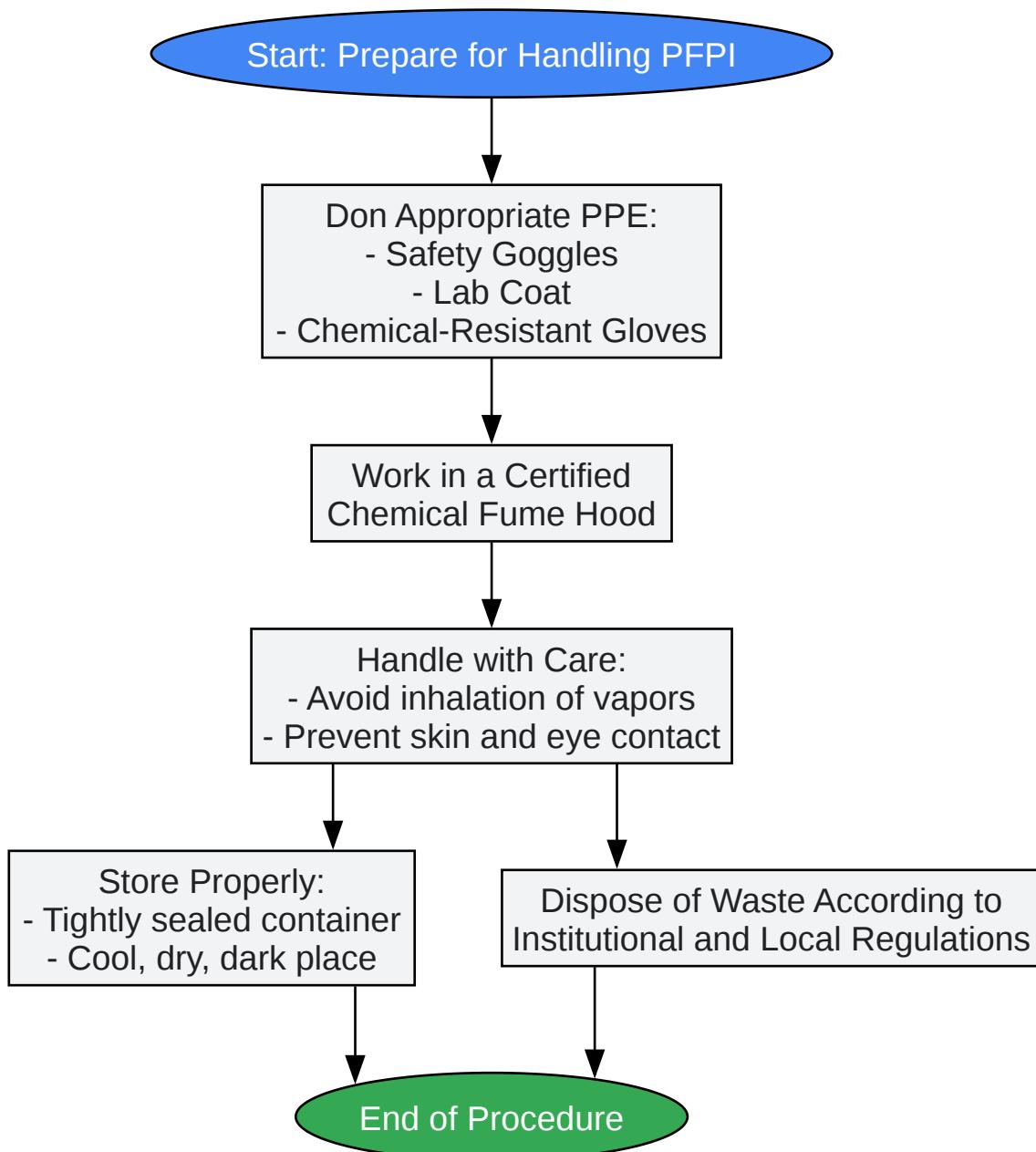
Applications in Pharmaceutical Research

The incorporation of fluorine and fluorinated alkyl groups into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Perfluoroalkyl iodides, including perfluoropentyl iodide, serve as valuable precursors for the synthesis of these modified pharmaceutical compounds.[1] While specific

examples directly citing perfluoropentyl iodide in drug development are not abundant in the readily available literature, the general utility of perfluoroalkyl iodides in this field is well-established.

Safety and Handling

Perfluoropentyl iodide is classified as an irritant and requires careful handling to avoid exposure.[\[3\]](#)


Hazard Statements:

- Causes skin irritation.[\[3\]](#)
- Causes serious eye irritation.[\[3\]](#)
- May cause respiratory irritation.[\[3\]](#)

Precautionary Measures:

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[\[7\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[7\]](#)
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[\[7\]](#)
 - Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a respirator with an appropriate cartridge.[\[7\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[\[8\]](#)
- Storage: Store in a cool, dry, dark place in a tightly sealed container. Perfluoroalkyl iodides can be light-sensitive.[\[4\]](#)

Diagram: Laboratory Safety Workflow for Handling Perfluoropentyl Iodide

[Click to download full resolution via product page](#)

Caption: A workflow outlining the key safety steps for handling perfluoropentyl iodide.

Solubility

While specific quantitative solubility data for perfluoropentyl iodide in a wide range of solvents is not readily available in the literature, general solubility characteristics can be inferred from its structure. As a highly fluorinated compound, it is expected to be immiscible with water and many polar organic solvents. It is likely to be soluble in other fluorinated solvents and some

non-polar organic solvents. Experimental determination of solubility in specific solvent systems is recommended for any new application.

Conclusion

Perfluoropentyl iodide is a valuable and versatile fluorinated building block with a range of applications in organic synthesis and potentially in the development of new pharmaceuticals and materials. Its unique physical and chemical properties, stemming from its perfluorinated chain and reactive carbon-iodine bond, make it a powerful tool for researchers. Adherence to strict safety protocols is essential when handling this compound to mitigate the associated hazards. This guide provides a foundational understanding of perfluoropentyl iodide, intended to facilitate its effective and safe use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. 638-79-9 Cas No. | Perfluoropentyl iodide | Apollo [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Perfluoroctyl Iodide|98%|CAS 507-63-1 [benchchem.com]
- 6. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Perfluoropentyl Iodide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042553#perfluoropentyliodide-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com